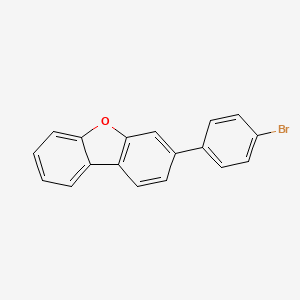

3-(4-Bromophenyl)dibenzofuran

Description

Significance of Dibenzofuran (B1670420) Scaffolds in Modern Organic and Materials Chemistry

The dibenzofuran scaffold, a tricyclic structure composed of two benzene (B151609) rings fused to a central furan (B31954) ring, is a cornerstone in the development of advanced organic materials. ontosight.ainih.gov Its rigid and planar nature, combined with its electronic properties, makes it an attractive building block for a wide range of applications. ontosight.aiekb.eg

Role of Dibenzofuran in Functional Materials and Optoelectronics

Dibenzofuran and its derivatives are integral to the field of functional materials, particularly in optoelectronics. acs.org The dibenzofuran skeleton can serve as the core for luminescent materials used in Organic Light-Emitting Diodes (OLEDs). arborpharmchem.comarborpharmchem.com These materials can be tailored to emit light across the visible spectrum—blue, green, or red—by modifying the substituents on the dibenzofuran core. arborpharmchem.comrsc.org This versatility allows for the optimization of device efficiency and color purity. arborpharmchem.comarborpharmchem.com Dibenzofuran-based materials are also investigated for their potential in creating fluorescent probes and other optoelectronic devices due to their thermal stability and high fluorescence quantum yields. biointerfaceresearch.com

Importance of Polycyclic Heterocycles in Synthetic Strategies

Polycyclic heterocycles, such as dibenzofurans, are a vast and diverse family of organic compounds that are fundamental to many areas of chemistry, including medicinal and materials science. nih.govopenmedicinalchemistryjournal.com These structures are prevalent in numerous natural products, pharmaceuticals, and advanced materials. nih.govibmmpeptide.comresearchgate.net The development of new synthetic methods to create a wide variety of functionalized heterocyclic compounds is a critical area of research. nih.govrsc.org The ability to decorate these scaffolds with different functional groups allows chemists to fine-tune the properties of the resulting molecules for specific applications. ibmmpeptide.com

Strategic Importance of Aryl-Halide Functionality in Advanced Chemical Synthesis

Aryl halides are a crucial class of compounds in organic synthesis, serving as versatile intermediates for creating more complex molecules. enamine.netwikipedia.org Their utility in forming new carbon-carbon and carbon-heteroatom bonds makes them indispensable in both academic and industrial research. taylorandfrancis.com

Reactivity of Bromine Substituents in Cross-Coupling Reactions

The bromine substituent on the phenyl group of 3-(4-Bromophenyl)dibenzofuran is a key functional group for further chemical modifications. Aryl bromides are particularly reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org This reactivity allows for the introduction of a wide variety of other functional groups, enabling the synthesis of a diverse range of derivatives with tailored properties. arborpharmchem.comarborpharmchem.com The active bromine atom is instrumental in coupling specific luminescent groups to the dibenzofuran core, which is essential for developing new OLED materials. arborpharmchem.comarborpharmchem.com

Positional Isomerism and Its Impact on Reactivity and Properties

Positional isomerism, which refers to the different possible locations of a substituent on a molecule, can have a profound impact on the chemical and physical properties of a compound. nih.govstudysmarter.co.uk In the case of aryl-substituted dibenzofurans, the position of the aryl group on the dibenzofuran scaffold can influence the material's electronic properties, thermal stability, and performance in devices. nih.gov Studies have shown that modifying the substitution position on the dibenzofuran ring can lead to significant differences in properties like triplet energy and quantum efficiency in OLEDs. nih.gov For instance, research has indicated that for certain applications, modification at the 1-, 2-, and 4-positions of dibenzofuran can be more advantageous than at the 3-position. nih.gov This highlights the critical role that precise positional control plays in designing functional materials. rsc.orgrsc.org

Overview of Current Research Trajectories for Aryl-Substituted Dibenzofurans

Current research on aryl-substituted dibenzofurans is largely driven by the quest for new materials with enhanced performance in electronic and optoelectronic devices. elsevierpure.comacs.org Scientists are exploring the synthesis of novel derivatives and investigating how different substituents and their positions on the dibenzofuran core affect the material's properties. nih.govresearchgate.net A significant area of focus is the development of new host materials for phosphorescent OLEDs, where the goal is to achieve high efficiency and long device lifetimes. nih.gov Additionally, research is ongoing to develop efficient and selective synthetic methods for these compounds, often employing palladium-catalyzed reactions. researchgate.netnih.govorganic-chemistry.org The ultimate aim is to create a toolbox of well-characterized aryl-substituted dibenzofurans that can be readily employed in the design of next-generation organic electronics.

Data Tables

Table 1: Properties of 4-(4-Bromophenyl)dibenzofuran

| Property | Value |

|---|---|

| CAS Number | 955959-84-9 |

| Molecular Formula | C18H11BrO |

| Molecular Weight | 323.18 g/mol |

| Appearance | Off-white powder |

| Purity | 99% |

| Application | OLED Materials |

Table 2: Related Dibenzofuran Compounds and their Applications

| Compound Name | CAS Number | Molecular Formula | Applications |

|---|---|---|---|

| 4-(3-Bromophenyl)dibenzofuran | 887944-90-3 arborpharmchem.com | C18H11BrO | OLED intermediate arborpharmchem.com |

| 4-Bromo-6-(tert-butyl)dibenzo[b,d]furan | 1438391-33-3 | C16H15BrO | Organic synthesis |

Rationale for In-Depth Academic Investigation of this compound

The academic and industrial interest in this compound stems from a confluence of its structural attributes and the functional properties they engender. The investigation of this compound is not arbitrary but is driven by its potential to serve as a critical building block in the development of next-generation organic electronic materials and as a scaffold for new therapeutic agents.

Furthermore, the bromine atom on the phenyl ring offers a site for synthetic elaboration, making this compound a versatile intermediate in organic synthesis . This reactivity is exploited to create a diverse library of derivatives for various applications. For instance, it can be a precursor in the synthesis of advanced polymers and composites, contributing to the development of lightweight and durable materials. chemimpex.com

The unique molecular structure of this compound also makes it a subject of interest in pharmaceutical research . chemimpex.com The dibenzofuran scaffold is found in some biologically active natural products, and synthetic derivatives are being explored for their potential therapeutic properties. biointerfaceresearch.comekb.eg While this article will not delve into specific therapeutic applications, the potential for biological activity is a significant driver for its academic investigation.

Finally, the study of substituted dibenzofurans like this compound contributes to a fundamental understanding of structure-property relationships in organic molecules. By systematically modifying the substituents on the dibenzofuran core and studying the resulting changes in photophysical and electronic properties, researchers can develop predictive models for designing new materials with tailored functionalities. The position of the bromophenyl group, for example, can significantly impact the efficiency of certain chemical reactions. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C18H11BrO |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

3-(4-bromophenyl)dibenzofuran |

InChI |

InChI=1S/C18H11BrO/c19-14-8-5-12(6-9-14)13-7-10-16-15-3-1-2-4-17(15)20-18(16)11-13/h1-11H |

InChI Key |

PWADBGSUEZEHGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Precursors for 3 4 Bromophenyl Dibenzofuran

Direct Functionalization Approaches to Dibenzofuran (B1670420) Derivatives

Direct functionalization methods focus on introducing the 4-bromophenyl substituent onto the C3 position of the dibenzofuran skeleton. This can be achieved by activating a specific C-H bond for subsequent reaction with an electrophile. Alternatively, the dibenzofuran ring system itself can be assembled through cyclization reactions where one of the precursors already contains the desired 4-bromophenyl moiety.

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or t-butyllithium. This coordination facilitates the deprotonation of the C-H bond at the position ortho to the DMG, creating a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be "quenched" by reacting it with an electrophile to introduce a new substituent with high regioselectivity. baranlab.org

While direct DoM on the dibenzofuran oxygen atom to functionalize the C1 or C9b positions is known, functionalization at the C3 position requires a different strategy. One approach involves a multi-step, one-pot procedure starting from precursors like 2-bromophenyl acetates and fluoroarenes. researchgate.netresearchgate.net In such a sequence, a fluorine atom can act as a DMG for ortho-lithiation, followed by transmetalation to an organozinc species, setting the stage for a subsequent cross-coupling reaction. researchgate.netnih.gov

General Principle of Directed Ortho-Metalation:

A primary method for constructing the dibenzofuran ring system is through the intramolecular oxidative cyclization of 2-arylphenols. nih.govelsevierpure.com This approach involves a palladium-catalyzed C-H activation and subsequent C-O bond formation. acs.orgnih.gov To synthesize 3-(4-Bromophenyl)dibenzofuran via this route, the strategic precursor would be 2-biphenylol substituted with a bromine atom at the 4'-position.

The reaction is typically catalyzed by a palladium(II) species, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and requires an oxidant to facilitate the catalytic cycle. acs.orgacs.org Various oxidants have been successfully employed, including tert-butyl peroxybenzoate and even molecular air, making it a practical and atom-economical method. acs.orgacs.org Mechanistic studies suggest that the reaction proceeds via a rate-limiting C-H bond cleavage directed by the phenol's hydroxyl group, followed by oxidation of the resulting palladacycle and subsequent C-O reductive elimination to furnish the dibenzofuran product. nih.govacs.org

| Catalyst System | Oxidant | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / 3-Nitropyridine | tert-Butyl peroxybenzoate | Not specified | Rate-limiting C-H bond cleavage. | nih.govacs.org |

| Pd(OAc)₂ / Ligand | Air | Pivalic Acid | Rate-limiting C-O reductive elimination; tolerates various functional groups. | acs.orgacs.org |

Cross-Coupling Reaction Pathways for Aryl-Dibenzofuran Linkages

Cross-coupling reactions are fundamental to modern organic synthesis for forming carbon-carbon bonds. In the context of this compound, these reactions are used to create the bond between the C3 position of the dibenzofuran heterocycle and the C1 position of the 4-bromophenyl group.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org To form the target molecule, two main disconnection approaches are possible:

Reaction of dibenzofuran-3-boronic acid with 1-bromo-4-iodobenzene (B50087) or a related aryl halide.

Reaction of 3-halodibenzofuran (e.g., 3-bromodibenzofuran) with (4-bromophenyl)boronic acid.

The catalytic cycle generally involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com This reaction is known for its high functional group tolerance and generally mild conditions. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst reactivity and efficiency. icmpp.ro

| Dibenzofuran Precursor | Bromophenyl Precursor | Catalyst/Ligand System | Base |

|---|---|---|---|

| Dibenzofuran-3-boronic acid | 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄, or Cs₂CO₃ |

| 3-Bromodibenzofuran | (4-Bromophenyl)boronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄, or Cs₂CO₃ |

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation, coupling an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly useful in one-pot sequences for constructing complex heterocyclic systems like dibenzofurans. nih.govnih.gov

An efficient one-pot synthesis of dibenzofurans has been developed that employs a Negishi coupling as a key step. researchgate.netresearchgate.net The sequence involves:

Directed ortho-lithiation of a fluoroarene.

Transmetalation with a zinc salt (e.g., ZnCl₂) to form an organozinc reagent.

Negishi cross-coupling with a 2-bromophenyl acetate derivative.

Intramolecular nucleophilic aromatic substitution (SNAr) , where in situ deprotection of the acetate group yields a phenoxide that displaces the fluorine atom to close the furan (B31954) ring. nih.gov

To synthesize this compound using this methodology, the 4-bromophenyl moiety would need to be incorporated into one of the starting aryl precursors.

Palladium catalysis is a cornerstone in the synthesis of dibenzofuran and its derivatives, enabling both key C-C and C-O bond formations. rsc.org The oxidative cyclization of 2-arylphenols, as discussed previously, is a prime example of a Pd-catalyzed C-O bond-forming reaction. acs.orgacs.org

Beyond this, palladium catalysts are instrumental in domino reactions that build the dibenzofuran skeleton. For instance, a two-stage domino strategy begins with a Pd(0)-catalyzed intramolecular carbopalladation/Suzuki coupling of a propargyl ether of a 2-halophenol. nih.gov This forms a 2,3-dihydrobenzofuran (B1216630) intermediate, which can then undergo an iron-catalyzed cycloisomerization and aromatization to yield a fused tetracyclic dibenzofuran derivative. nih.gov

Furthermore, direct C-H arylation reactions, often catalyzed by palladium, allow for the introduction of aryl groups onto the benzofuran (B130515) or dibenzofuran core without pre-functionalization, representing a highly efficient and atom-economical approach. rsc.org

Cyclization and Annulation Strategies for Dibenzofuran Core Formation

The creation of the dibenzofuran core is a critical step in the synthesis of this compound. This is typically achieved through either the formation of a carbon-carbon (C-C) bond from a diaryl ether precursor or a carbon-oxygen (C-O) bond from a 2-arylphenol intermediate. researchgate.netnih.gov These transformations are often facilitated by transition metal catalysts or photochemical methods. researchgate.netnih.gov

Intramolecular Ring Closure Reactions and Mechanistic Variants

Intramolecular cyclization is a primary strategy for constructing the dibenzofuran framework. capes.gov.br This can involve the formation of either a C-C or a C-O bond to complete the central furan ring. nih.gov

One common approach involves the palladium-catalyzed intramolecular cyclization of diaryl ethers. For instance, ortho-diazonium salts of diaryl ethers can be cyclized using palladium acetate in refluxing ethanol (B145695) to yield dibenzofurans. organic-chemistry.orgbiointerfaceresearch.com Another variant utilizes a palladium(II)-catalyzed oxidative C-C bond formation under an air atmosphere, with pivalic acid as the solvent, which has been shown to improve reproducibility and yields. organic-chemistry.orgbiointerfaceresearch.com The synthesis of dibenzofurans from o-iododiaryl ethers can also be achieved using a reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions. organic-chemistry.orgbiointerfaceresearch.com

The intramolecular O-arylation of 2-arylphenols provides an alternative route to the dibenzofuran skeleton. nih.gov This can be accomplished through various catalytic systems. For example, a practical method involves a palladium-catalyzed, phenol-directed C-H activation/C-O cyclization using air as the oxidant. acs.orgnih.gov Mechanistic studies of this reaction have indicated that the turnover-limiting step is the C-O reductive elimination, rather than the C-H activation step. acs.orgnih.gov

Copper-catalyzed methods have also been developed for the cyclization of cyclic diaryliodonium salts in water, proceeding through a double C-O bond formation via an oxygen-iodine exchange mechanism to produce dibenzofuran derivatives in good to excellent yields. acs.org

Furthermore, photoinduced intramolecular cyclization presents a metal-free alternative. The SRN1 reaction, for example, can be used to generate a new C-O bond through a radical pathway, offering a three-step process that includes bromination of o-arylphenols, Suzuki-Miyaura cross-coupling, and subsequent photoinduced cyclization. nih.gov

| Reaction Type | Precursor | Catalyst/Conditions | Key Bond Formed | Reference |

| Intramolecular Cyclization | Diaryl ether | Palladium acetate, ethanol | C-C | organic-chemistry.orgbiointerfaceresearch.com |

| Oxidative C-C Coupling | Diaryl ether | Palladium(II), pivalic acid, air | C-C | organic-chemistry.orgbiointerfaceresearch.com |

| C-H Activation/C-O Cyclization | 2-Arylphenol | Palladium, air | C-O | acs.orgnih.gov |

| Double C-O Formation | Cyclic diaryliodonium salt | Copper, water | C-O | acs.org |

| Photoinduced Cyclization | o-Arylphenol derivative | Light (metal-free) | C-O | nih.gov |

Cascade and One-Pot Synthetic Procedures

Cascade and one-pot reactions offer efficient and atom-economical pathways to complex molecules like dibenzofurans by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of intermediates. nih.govdtu.dkdtu.dk

A notable one-pot procedure for constructing the dibenzofuran framework involves a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling. This sequence starts from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgbiointerfaceresearch.com Another efficient one-pot method for synthesizing substituted benzofurans, which can be precursors to dibenzofurans, utilizes a Sonogashira coupling of 2-iodophenols with terminal acetylenes, followed by a cyclization involving an aryl iodide. nih.gov Microwave irradiation has been shown to accelerate these reactions and minimize side products. nih.gov

The synthesis of o-iododiaryl ethers, which are key precursors for dibenzofurans, can be achieved in a one-pot reaction through sequential iodination and O-arylation of phenols under mild conditions. organic-chemistry.orgbiointerfaceresearch.com Similarly, the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) affords O-arylated products that can be subsequently cyclized to dibenzofurans using a palladium catalyst. organic-chemistry.orgbiointerfaceresearch.com

A streamlined one-pot procedure for the synthesis of benzofuropyridines and dibenzofurans has been developed, which consists of a four-step sequence: directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution. nih.gov This method utilizes readily available starting materials and mild reaction conditions. nih.gov

| Reaction Type | Starting Materials | Key Steps | Catalysts | Reference |

| One-Pot Cross-Coupling/Ullmann Coupling | 6-Diazo-2-cyclohexenones, ortho-haloiodobenzenes | Cross-coupling, aromatization, Ullmann coupling | Palladium, Copper | organic-chemistry.orgbiointerfaceresearch.com |

| One-Pot Sonogashira/Cyclization | 2-Iodophenols, terminal acetylenes, aryl iodides | Sonogashira coupling, cyclization | Palladium | nih.gov |

| One-Pot Iodination/O-Arylation | Phenols | Iodination, O-arylation | - | organic-chemistry.orgbiointerfaceresearch.com |

| One-Pot O-Arylation/Cyclization | o-Iodophenols, silylaryl triflates | O-arylation, cyclization | Cesium fluoride, Palladium | organic-chemistry.orgbiointerfaceresearch.com |

| One-Pot Lithiation/Zincation/Cross-Coupling/SNAr | Fluoropyridines/fluoroarenes, 2-bromophenyl acetates | ortho-Lithiation, zincation, Negishi cross-coupling, SNAr | - | nih.gov |

Sustainable Synthetic Approaches for Dibenzofuran Compounds

The development of sustainable synthetic methods is a growing priority in organic chemistry, aiming to reduce environmental impact through the use of greener solvents, metal-free catalysts, and more efficient reaction conditions.

Metal-Free and Visible-Light-Promoted Syntheses

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metals, which can be toxic and costly. diva-portal.orgnih.gov One such approach involves the arylation of ethyl acetohydroxamate with diaryliodonium salts at room temperature under transition-metal-free conditions. diva-portal.orgnih.gov The resulting O-arylated products can then be reacted in situ with ketones to form substituted benzofurans through a series of reactions including oxime formation, acs.orgacs.org-rearrangement, and cyclization in a one-pot fashion. diva-portal.orgnih.gov

Visible-light-promoted synthesis has emerged as a powerful and environmentally friendly tool in organic synthesis. acs.orgnih.govacs.orgfigshare.com An efficient and eco-friendly method for the synthesis of dibenzofuran derivatives has been developed that utilizes visible-light photocatalysis. acs.orgnih.govacs.orgfigshare.com This method involves the in situ formation of a diazonium salt from a 2-(2'-aminoaryl)phenol, which then undergoes intramolecular C-O bond formation. The reaction is promoted by an organic photosensitizer under visible-light irradiation. acs.orgnih.govacs.orgfigshare.com The use of visible light provides a mild and sustainable energy source for the reaction. acs.orgnih.govacs.orgfigshare.com

| Method | Key Features | Advantages | Reference |

| Metal-Free One-Pot Synthesis | Arylation with diaryliodonium salts, in situ cyclization | Avoids transition metals, operational simplicity | diva-portal.orgnih.gov |

| Visible-Light-Promoted Synthesis | In situ diazonium salt formation, photocatalysis | Eco-friendly, mild conditions, uses visible light | acs.orgnih.govacs.orgfigshare.com |

Green Solvents and Reaction Efficiency Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. The use of "greener" solvents, which are less toxic and more easily recycled, is a key aspect of sustainable chemistry. For example, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) has been identified as a greener alternative to more commonly used solvents like dichloromethane (B109758) and benzene (B151609), offering a good balance between reaction conversion and selectivity. scielo.br

Optimizing reaction conditions is another crucial element of sustainable synthesis, as it can lead to higher yields, shorter reaction times, and reduced energy consumption. For instance, in the silver(I)-promoted oxidative coupling for the synthesis of dihydrobenzofuran neolignans, the reaction time was significantly reduced from 20 hours to 4 hours without a major impact on conversion and selectivity. scielo.br Similarly, the use of microwave irradiation in the one-pot synthesis of 2,3-disubstituted benzo[b]furans has been shown to shorten reaction times and improve yields. nih.gov The optimization of catalyst systems, such as using specific ligands in copper-catalyzed cyclizations of cyclic diaryliodonium salts, has also been shown to remarkably improve yields. acs.org

| Optimization Strategy | Reaction | Improvement | Reference |

| Green Solvent | Synthesis of dihydrobenzofuran neolignans | Acetonitrile used as a greener alternative to dichloromethane and benzene | scielo.br |

| Reaction Time Reduction | Silver(I)-promoted oxidative coupling | Reduced from 20 hours to 4 hours | scielo.br |

| Microwave Irradiation | One-pot synthesis of 2,3-disubstituted benzo[b]furans | Shortened reaction times, improved yields | nih.gov |

| Ligand Screening | Copper-catalyzed cyclization of cyclic diaryliodonium salts | Significantly improved reaction yields | acs.org |

Advanced Reaction Chemistry and Functionalization of 3 4 Bromophenyl Dibenzofuran

Mechanistic Investigations of Bromine Reactivity in the Dibenzofuran (B1670420) System

The carbon-bromine bond in 3-(4-Bromophenyl)dibenzofuran is a focal point for synthetic manipulation. Its reactivity is governed by the electronic nature of the dibenzofuran and phenyl rings, allowing for several mechanistic pathways to be exploited for functionalization.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. wikipedia.orgmasterorganicchemistry.com This pathway involves the attack of a nucleophile on the aromatic ring, leading to the displacement of the halide. For an SNAr reaction to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com In the case of this compound, the dibenzofuran moiety itself can influence the electron density of the brominated phenyl ring.

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups helps to stabilize this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.com While the dibenzofuran group is not a classical strong electron-withdrawing group, its extended π-system can participate in stabilizing the intermediate. The efficiency of the SNAr reaction on bromo-substituted dibenzofurans can be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of a base. researchgate.netacs.org For instance, intramolecular SNAr reactions have been utilized to synthesize dibenzofuran structures from appropriately substituted precursors. researchgate.netacs.orgnih.govresearchgate.net

Radical reactions offer an alternative pathway for the functionalization of bromo-dibenzofuran derivatives. These reactions often proceed under conditions that promote the formation of radical intermediates. One notable mechanism is the SRN1 (substitution nucleophilic radical) reaction, which can be initiated by photoinduction. conicet.gov.ar This process involves an electron transfer to the aryl halide, generating a radical anion which then expels the halide to form an aryl radical. conicet.gov.ar This aryl radical can then react with a nucleophile to form the substitution product.

Studies have shown that photoinduced reactions of bromo-dibenzofuran precursors can lead to the formation of new C-O bonds through radical pathways. conicet.gov.ar For example, the synthesis of substituted dibenzofurans has been achieved through a one-pot methodology involving the photostimulated reaction between p-substituted phenols and 2-bromo-1-iodobenzene under SRN1 conditions. conicet.gov.ar The mechanism is supported by experiments showing that the reaction does not proceed in the absence of light, ruling out benzyne (B1209423) or aromatic substitution mechanisms. conicet.gov.ar The choice of solvent and reaction time can significantly impact the yield of these radical-mediated transformations. conicet.gov.ar

It's also important to distinguish between radical substitution on the aromatic ring and benzylic positions. Bromination with N-Bromosuccinimide (NBS) can proceed via either a radical or an electrophilic aromatic substitution mechanism, with the pathway being dependent on the solvent and the electronic properties of the substituents. researchgate.net

The bromine atom in this compound serves as an excellent precursor for the formation of organometallic reagents. These intermediates are highly valuable in organic synthesis, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

One common transformation is the halogen-metal exchange, where the bromine atom is replaced by a metal, typically lithium or magnesium. For example, reaction with an organolithium reagent like n-butyllithium can generate the corresponding aryllithium species. ekb.egacs.org This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The choice of solvent is crucial, as it can affect the stability and reactivity of the organolithium compound. acs.org

Palladium-catalyzed cross-coupling reactions are another powerful tool for the functionalization of this compound. Reactions such as the Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid or ester, are widely used to form new C-C bonds. conicet.gov.arsmolecule.com These reactions proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net Similarly, Negishi cross-coupling reactions, which utilize organozinc reagents, provide an efficient method for constructing complex molecular architectures. researchgate.netacs.orgresearchgate.net The choice of palladium catalyst, ligand, and base are critical parameters that must be optimized for each specific transformation. acs.org

Derivatization and Further Functionalization Strategies

The reactivity of the bromine atom opens up numerous avenues for the derivatization of this compound. These strategies allow for the systematic modification of the molecule's structure to fine-tune its properties for specific applications.

Secondary cross-coupling reactions on the brominated phenyl ring are a cornerstone of diversification strategies. The Suzuki-Miyaura reaction is particularly prevalent for this purpose, allowing for the introduction of a vast array of aryl and heteroaryl groups. conicet.gov.arsmolecule.com This methodology has been employed to synthesize complex dibenzofuran derivatives with extended π-conjugated systems. vulcanchem.com

The Negishi cross-coupling offers a complementary approach, particularly when using organozinc reagents derived from other functionalized precursors. researchgate.netacs.orgresearchgate.net This allows for the construction of unsymmetrical biaryl systems and the introduction of various functional groups with high efficiency. The table below illustrates the versatility of cross-coupling reactions in the synthesis of dibenzofuran derivatives.

| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd catalyst, Base | 3-(4-Arylphenyl)dibenzofuran |

| Negishi | This compound, Organozinc reagent | Pd catalyst | Functionalized 3-phenyldibenzofuran |

| Buchwald-Hartwig | This compound, Amine | Pd catalyst, Base | 3-(4-Aminophenyl)dibenzofuran |

This table is interactive. You can sort the data by clicking on the column headers.

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound scaffold is a powerful strategy for modulating its electronic properties, which in turn influences its optical and charge-transport characteristics.

Electron-Donating Groups: EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic system. smolecule.com This can lead to a decrease in the ionization potential and a red-shift in the absorption and emission spectra. The introduction of amino groups, for instance via Buchwald-Hartwig amination, can enhance the hole-transporting properties of the material. Methoxy groups can also improve the solubility of the compound in organic solvents. smolecule.com

Electron-Withdrawing Groups: Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic system. nih.govpsu.edu This generally leads to an increase in the electron affinity and a blue-shift in the emission spectra. The presence of EWGs can enhance the electron-transporting properties of the material. Nitration of the dibenzofuran core has been shown to be regioselective, providing a route to specific isomers. psu.edu The following table summarizes the effects of different functional groups on the properties of dibenzofuran derivatives.

| Functional Group | Type | Effect on Electronic Properties | Potential Application |

| -OCH₃ | EDG | Increases electron density, lowers ionization potential | Hole-transport materials, improved solubility |

| -NH₂ | EDG | Increases electron density, enhances hole-transport | Hole-transport materials in OLEDs |

| -NO₂ | EWG | Decreases electron density, increases electron affinity | Electron-transport materials |

| -CN | EWG | Decreases electron density, increases electron affinity | Electron-transport materials |

| -CF₃ | EWG | Strong electron-withdrawing effect | Tuning electronic properties |

This table is interactive. You can sort the data by clicking on the column headers.

The strategic combination of EDGs and EWGs within the same molecule can lead to the development of materials with tailored properties, such as bipolar charge transport capabilities, which are highly desirable for applications in organic electronics.

Chemical Modifications of the Dibenzofuran Core for Novel Structures

The dibenzofuran core of this compound, while relatively stable, can undergo specific chemical modifications to generate novel and structurally diverse compounds. These modifications often target the electrophilic or nucleophilic substitution at various positions on the dibenzofuran ring system, although the presence of the bromophenyl group can influence the regioselectivity of these reactions.

One key area of modification involves the synthesis of poly(dibenzofuran-alt-phenylene)s. In this context, the dibenzofuran unit can be functionalized prior to polymerization. For instance, dibenzofuran can be converted to 2,8-dibromodibenzofuran, which then serves as a monomer. While not directly modifying this compound itself, this illustrates a strategy where the core is altered to create polymers with specific properties.

Furthermore, the inherent reactivity of the dibenzofuran scaffold allows for the introduction of various functional groups. Research into dibenzofuran-based polymers has shown that modifications can lead to materials with applications in gas separation membranes due to their rigid and bulky nature, which creates significant free volume.

Catalytic Transformations Utilizing this compound as a Substrate

The bromine atom on the phenyl ring of this compound serves as a highly effective handle for a variety of transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these reactions. The carbon-bromine bond is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with a boronic acid or ester. For instance, this compound can be reacted with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield 3-biphenyldibenzofuran derivatives. These products are often investigated for their potential applications in organic electronics.

Heck Coupling: In the Heck reaction, this compound can be coupled with alkenes to form substituted stilbene-like structures. This reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds. This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, SPhos) to generate N-arylated dibenzofuran derivatives. These compounds are of interest in medicinal chemistry and materials science.

Table 1: Examples of Palladium-Catalyzed Reactions with this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 3-Aryldibenzofuran |

| Heck | Alkene | Pd(OAc)₂/Phosphine | 3-(Styryl)dibenzofuran derivative |

| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃/Xantphos | 3-(N-Arylamino)dibenzofuran |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 3-(Alkynyl)dibenzofuran |

C-H Activation and Functionalization Strategies

While the C-Br bond is the most reactive site for cross-coupling, recent advancements have focused on the direct functionalization of C-H bonds on the dibenzofuran core. These methods offer a more atom-economical approach to modifying the molecule.

Palladium-catalyzed C-H activation can be directed by a functional group already present on the molecule. For this compound, C-H bonds at positions ortho to the existing phenyl substituent or on the dibenzofuran ring itself could potentially be targeted. For example, intramolecular C-H arylation could lead to the formation of extended polycyclic aromatic systems. Research in this area is ongoing, with the goal of developing highly regioselective and efficient C-H functionalization methods for complex aromatic substrates.

Other Transition Metal Catalysis for Bromine Activation

Besides palladium, other transition metals can also effectively catalyze reactions involving the activation of the C-Br bond in this compound.

Copper-Catalyzed Reactions: Copper catalysts, often more economical than palladium, can be used for Ullmann-type coupling reactions. This includes the formation of C-O, C-S, and C-N bonds. For example, coupling this compound with phenols or thiols in the presence of a copper catalyst can yield diaryl ethers and thioethers, respectively.

Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence for their ability to facilitate cross-coupling reactions, sometimes with different reactivity profiles compared to palladium. Nickel can be particularly effective in Kumada and Negishi couplings, where organomagnesium and organozinc reagents are used as nucleophiles.

Theoretical and Computational Chemistry of 3 4 Bromophenyl Dibenzofuran

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(4-Bromophenyl)dibenzofuran. These methods provide a detailed description of the molecule's ground state and can predict various properties with high accuracy.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov The B3LYP functional, combined with basis sets like 6-311G(d,p), is commonly employed for geometry optimization and the calculation of molecular properties. researchgate.net DFT studies are instrumental in determining the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of this compound. These calculations reveal that the molecule is not perfectly planar, with the 4-bromophenyl ring being rotated out of the plane of the dibenzofuran (B1670420) moiety. researchgate.net

DFT calculations also provide access to various electronic properties. For instance, the total energy, rotational constants, and thermodynamic properties such as thermal capacity and entropy can be computed. epstem.net Furthermore, Mulliken population analysis, derived from DFT calculations, offers insights into the charge distribution on individual atoms within the molecule. epstem.net

| Property | Method/Basis Set | Description |

| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Determines the most stable three-dimensional arrangement of atoms. |

| Electronic Properties | DFT/B3LYP | Calculates total energy, dipole moment, and other electronic descriptors. |

| Thermodynamic Properties | DFT/B3LYP | Predicts properties like entropy and thermal capacity. |

| Atomic Charges | Mulliken Population Analysis | Estimates the partial charge on each atom in the molecule. |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. researchgate.netresearchgate.net

HOMO-LUMO Energy Gaps and Their Relation to Optoelectronic Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optoelectronic properties of a molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation, which can affect the molecule's absorption and emission of light. nih.gov DFT calculations are frequently used to compute the energies of the HOMO and LUMO and thus determine the energy gap. researchgate.netresearchgate.net This information is vital for assessing the potential of this compound in applications such as organic light-emitting diodes (OLEDs) and other electronic devices. The HOMO-LUMO gap is also related to the chemical reactivity and stability of the molecule. nih.govfu-berlin.de

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences electronic transitions, optical properties, and chemical reactivity. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are explored through conformational analysis and molecular dynamics simulations. nih.govrsc.orgrsc.org

Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. nih.gov For this compound, a key conformational feature is the dihedral angle between the bromophenyl group and the dibenzofuran core. researchgate.net Computational methods can systematically rotate this bond and calculate the energy at each step to map out the potential energy surface and identify the most stable conformations.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving the classical equations of motion, MD simulations can explore the conformational landscape and provide insights into the flexibility and vibrational motions of the molecule at a given temperature. This information is crucial for understanding how the molecule behaves in different environments and how its conformation might influence its properties and interactions.

Applications in Materials Science and Advanced Functional Materials

Organic Light-Emitting Diode (OLED) Components

In the realm of OLEDs, the performance and longevity of devices are intrinsically linked to the properties of the organic materials used in their construction. Dibenzofuran-based compounds are recognized for their high triplet energy and good thermal stability, making them suitable candidates for various roles within the OLED architecture.

While specific research on 3-(4-Bromophenyl)dibenzofuran as a primary emitter is limited, the broader class of dibenzofuran (B1670420) derivatives is being investigated for use in emitter materials. The high triplet energy of the dibenzofuran core is particularly advantageous for hosting phosphorescent emitters, preventing energy back-transfer from the dopant to the host and thus enhancing efficiency. The introduction of a bromophenyl group can further modulate the electronic properties, potentially influencing the emission color and quantum efficiency.

Derivatives of dibenzofuran are also considered for use as host materials in the emissive layer of OLEDs. A patent for derivative compounds treating dibenzofuran as a core framework suggests their utility in improving the efficiency and lifespan of OLED devices. The function of a host material is to effectively disperse the emitter dopant and facilitate charge recombination, and the chemical structure of this compound suggests it could serve in this capacity.

Organic Photovoltaics (OPVs) and Solar Cell Technologies

The development of efficient and stable organic solar cells is a key area of research in renewable energy. The design of donor and acceptor materials with appropriate energy levels and high charge mobility is crucial for high-performing OPVs.

In the context of OPVs, dibenzofuran derivatives can be utilized as building blocks for both donor and acceptor materials. The electron-donating character of the dibenzofuran core makes it a candidate for incorporation into donor polymers and small molecules. The synthesis of such materials often involves functionalization of the dibenzofuran skeleton to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge separation at the donor-acceptor interface. The presence of the bromine atom in this compound provides a reactive site for further chemical modification, allowing for the synthesis and optimization of a range of materials for OPV applications.

Effective light harvesting across the solar spectrum is fundamental to achieving high power conversion efficiencies in OPVs. The aromatic structure of this compound contributes to its ability to absorb light in the ultraviolet and visible regions. By incorporating this and related structures into larger conjugated systems, the absorption spectrum can be broadened, leading to enhanced light harvesting. The ultimate energy conversion efficiency of an OPV device is a complex interplay of light absorption, exciton (B1674681) diffusion, charge separation, and charge transport, all of which can be influenced by the molecular design of the active layer components.

Organic Field-Effect Transistors (OFETs) and Semiconductor Design

OFETs are the fundamental building blocks of organic electronic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. The ability of organic molecules to self-assemble into ordered structures is a key factor in achieving high mobility.

The planar nature of the dibenzofuran moiety in this compound can promote π-π stacking, which is essential for efficient intermolecular charge transport. The design of novel organic semiconductors often involves creating a balance between processability and the formation of well-ordered thin films. The 4-bromophenyl substituent can influence the intermolecular interactions and solid-state packing of the molecules, thereby affecting the charge mobility. While specific studies on this compound in OFETs are not widely reported, the exploration of dibenzofuran derivatives in this area is an active field of research, aiming to develop new high-performance semiconductors for flexible and low-cost electronics.

Conjugated Polymer Architectures Incorporating Dibenzofuran

The development of conjugated polymers with complex architectures is a significant area of materials research, aimed at creating materials with tailored optoelectronic properties. The dibenzofuran moiety is a highly desirable component in these architectures due to its rigidity and planarity, which can facilitate intermolecular π-π stacking and enhance charge transport. While specific research on this compound is emerging, the principles of incorporating dibenzofuran units are well-established. These polymers can be designed with various complex structures, such as linear, coiled, or even more intricate bottlebrush and comb-like architectures, to fine-tune their properties for specific applications in optoelectronics.

Charge Mobility Investigations in Thin Films

Efficient charge transport is a critical parameter for the performance of organic electronic devices. In organic thin films, charge mobility is heavily influenced by molecular packing, long-range order, and the electronic coupling between adjacent molecules. The planar nature of the dibenzofuran unit can promote ordered packing in thin films, which is conducive to efficient charge carrier transport. researchgate.net Studies on related organic semiconducting compounds have shown that hole mobilities can vary significantly depending on the molecular structure and film morphology. researchgate.net For instance, investigations into covalent organic frameworks (COFs) have demonstrated that oriented films of electron-donating building blocks can facilitate directional charge transport. researchgate.net The introduction of the this compound unit into such systems could influence the packing and electronic properties, and thus the charge mobility of the resulting thin films.

Table 1: Charge Mobility in Representative Organic Semiconductor Thin Films

| Material Class | Example Compound/Polymer | Hole Mobility (cm²/V·s) | Reference |

| Covalent Organic Framework | BDT-COF | 3 x 10⁻⁷ to 6 x 10⁻⁹ | researchgate.net |

| Diketopyrrolopyrrole Polymer | PDPP-TVT | > 2 | nih.gov |

| Spiro-linked Compound | Spiro-TTB in Perovskite Solar Cell | High (qualitative) | |

| Polybenzofulvene Derivative | Poly-6-PA-BF3k | ~1 order of magnitude > poly(vinylcarbazole) | chemimpex.com |

This table presents data for related classes of organic materials to illustrate the range of charge mobilities, as specific data for this compound is not available.

Advanced Polymer Chemistry and Polymeric Materials

The chemical functionalities of this compound make it a promising candidate for advanced polymer synthesis.

Monomer for Polymerization Reactions

A key feature of this compound is the presence of a bromine atom on the phenyl substituent. This halogen atom serves as a reactive handle, making the molecule a potential monomer for various polymerization reactions. Brominated aromatic compounds are frequently used in cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for creating carbon-carbon bonds and synthesizing conjugated polymers. The dibenzofuran core provides a stable and electronically active unit, while the bromo-phenyl group offers the site for polymerization. The synthesis of polymers from furan-based monomers is an expanding area of research, with frontal ring-opening metathesis polymerization (FROMP) being one energy-efficient method explored for certain furan (B31954) derivatives. nih.gov

Incorporation into Conjugated Polymer Backbones for Electronic Applications

By leveraging the reactivity of the bromine atom, this compound can be incorporated into the main chain of conjugated polymers. This integration is a strategic approach to developing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The properties of the resulting polymer, including its solubility, processability, and electronic characteristics, can be tuned by the choice of co-monomers. The dibenzofuran unit would be expected to enhance the thermal stability and charge-transporting properties of the polymer backbone. For example, the related compound 4-(4-Bromophenyl)dibenzofuran is noted for its utility as a building block in the development of materials for OLEDs. researchgate.net

Sensors and Chemodosimeters Based on Dibenzofuran Fluorescence

The inherent fluorescence of the dibenzofuran scaffold provides a platform for the development of advanced chemical sensors.

Design Principles for Selective Recognition and Detection

The design of fluorescent chemosensors often relies on a modular approach, typically consisting of a fluorophore (the signaling unit) and a receptor (the recognition unit), sometimes connected by a spacer. In the context of a dibenzofuran-based sensor, the dibenzofuran moiety would act as the fluorophore. The highly conjugated and electron-rich system of dibenzofuran is expected to be fluorescent. The design principle involves coupling this fluorescent core to a receptor unit that can selectively bind to a specific analyte, such as a metal ion. This binding event then causes a change in the fluorescence properties of the dibenzofuran unit, such as quenching ("turn-off") or enhancement ("turn-on") of the emission. This response allows for the selective and sensitive detection of the target analyte. The development of such sensors often follows an indicator-spacer-receptor (ISR) model or a chemodosimeter approach, where an irreversible chemical reaction with the analyte leads to the optical signal. researchgate.net

Advanced Analytical Techniques in the Study of 3 4 Bromophenyl Dibenzofuran Derived Materials

X-ray Diffraction Studies of Solid-State Structures and Crystal Engineering

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. It provides foundational knowledge of the molecular and supramolecular structure, which governs the material's bulk properties.

Furthermore, SC-XRD provides a detailed picture of the crystal packing, revealing the nature and geometry of intermolecular interactions such as π–π stacking, halogen bonding, and other weak forces. nih.gov These interactions are crucial in crystal engineering, dictating how molecules self-assemble in the solid state and influencing properties like charge transport and thermal stability. nih.gov For instance, studies on related aromatic compounds have shown that π–π interactions between adjacent phenyl rings can stabilize the crystal packing, with specific centroid-to-centroid distances and interplanar slippage defining the packing motif. nih.gov

Table 1: Representative Crystal Data from Single Crystal X-ray Diffraction Analysis of a Substituted Benzofuran (B130515) Derivative. This table illustrates the type of crystallographic data obtained from an SC-XRD experiment, using a related benzofuran compound as an example.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C16H13BrO2S | nih.gov |

| Formula Weight (g/mol) | 349.23 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 6.4145 (3) | nih.gov |

| b (Å) | 10.0266 (5) | nih.gov |

| c (Å) | 11.7639 (6) | nih.gov |

| α (°) | 101.606 (3) | nih.gov |

| β (°) | 92.240 (2) | nih.gov |

| γ (°) | 103.932 (2) | nih.gov |

| Volume (Å3) | 716.28 (6) | nih.gov |

| Z (molecules per unit cell) | 2 | nih.gov |

| Dihedral Angle (Bromophenyl vs. Benzofuran plane) | 87.87 (6)° | nih.gov |

While SC-XRD analyzes a single, perfect crystal, powder X-ray diffraction (PXRD) is used to characterize bulk, microcrystalline samples. wikipedia.org This technique is essential for verifying that the bulk synthesized material corresponds to the structure determined by SC-XRD and for assessing its phase purity. xray.cz PXRD operates on the principle that a powdered sample contains thousands of randomly oriented crystallites, ensuring that every possible crystal plane is represented in the diffraction pattern. unical.it

The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. wikipedia.orgyoutube.com For materials based on 3-(4-bromophenyl)dibenzofuran, PXRD is used to:

Confirm Phase Identity: By comparing the experimental powder pattern to one simulated from single-crystal data, one can confirm the identity and purity of the bulk sample.

Identify Polymorphs: Different crystalline packing arrangements (polymorphs) of the same compound will produce distinct powder patterns.

Assess Crystallinity: The sharpness of the diffraction peaks provides an indication of the degree of crystalline order. Broad humps, in contrast, signify the presence of amorphous (non-crystalline) material. unical.it

Analyze Multi-Component Mixtures: PXRD can identify the constituent phases in a mixture without the need for extensive sample separation. xray.cz

Advanced Spectroscopic Characterization of Functionalized Materials

Spectroscopy probes the interaction of electromagnetic radiation with matter, providing deep insights into the electronic structure, excited states, and local atomic environments of this compound-derived materials.

The photophysical properties of a material dictate its potential use in optoelectronic applications such as organic light-emitting diodes (OLEDs) and sensors. Characterization begins with UV-Visible absorption spectroscopy to determine the electronic transitions from the ground state to excited states.

Following light absorption, the material can relax through radiative pathways, namely fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state). The emission spectra provide information on the energy of these excited states. Key parameters determined during photophysical characterization include:

Absorption and Emission Maxima (λabs / λem): These wavelengths indicate the energies of the electronic transitions.

Molar Extinction Coefficient (ε): A measure of how strongly the compound absorbs light at a given wavelength. furman.edu

Stokes Shift: The energy difference between the absorption and emission maxima, which is related to the structural reorganization between the ground and excited states. furman.edu

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.

Excited State Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

Studies on the parent dibenzofuran (B1670420) scaffold show it exhibits both fluorescence and phosphorescence, indicating the presence of accessible singlet and triplet excited states. osti.gov The introduction of the 4-bromophenyl group is expected to modify these properties through electronic and heavy-atom effects.

Table 2: Representative Photophysical Data for Organic Fluorophores. This table presents typical data obtained from photophysical measurements, illustrating the key parameters used to characterize emissive materials derived from this compound.

| Parameter | Description | Example Value Range | Reference |

|---|---|---|---|

| λabs (nm) | Wavelength of maximum absorption | 300 - 400 | furman.edu |

| λem (nm) | Wavelength of maximum emission | 350 - 550 | furman.edu |

| Stokes Shift (nm) | Difference between λem and λabs | 50 - 150 | furman.edu |

| Quantum Yield (ΦF) | Efficiency of fluorescence emission | 0.1 - 0.9 | rsc.org |

| Lifetime (τ) (ns) | Duration of the excited state | 1 - 20 | furman.edu |

To fully understand the fate of a molecule after it absorbs light, time-resolved spectroscopic techniques are essential. researchgate.net Techniques like time-resolved emission spectroscopy and laser flash photolysis monitor photophysical events on timescales ranging from picoseconds to milliseconds. osti.govresearchgate.net

For dibenzofuran and its derivatives, these methods can directly observe the dynamics of the singlet and triplet excited states. Time-resolved studies on pure dibenzofuran have successfully characterized the formation of intermolecular triplet excimers—excited-state complexes formed between a triplet-state molecule and a ground-state molecule. osti.gov These studies monitor the decay kinetics of monomer phosphorescence and excimer phosphorescence, revealing the equilibrium between these species. osti.gov By applying these techniques to this compound materials, researchers can investigate how functionalization and solid-state packing influence key processes like intersystem crossing (singlet to triplet conversion), internal conversion, and the formation of excimers or other transient species, which are critical for applications in photonics and electronics.

While SC-XRD requires highly ordered single crystals, solid-state NMR (ssNMR) is a powerful technique for probing the local structure and dynamics of materials in their bulk solid form, including semi-crystalline polymers, amorphous materials, and other complex systems where diffraction methods are not feasible. nih.gov

For materials incorporating the this compound unit, ssNMR provides atomic-level insight that is otherwise inaccessible. nih.gov Using techniques like 13C Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution spectra of the carbon backbone. mdpi.com The chemical shifts of the carbon atoms are highly sensitive to their local chemical environment, including conformation and intermolecular packing. This allows ssNMR to be used for:

Structural Confirmation: Confirming the covalent structure in insoluble polymers or composites. mdpi.com

Polymorph Differentiation: Distinguishing between different crystalline forms by identifying variations in the local atomic environments.

Probing Intermolecular Interactions: Two-dimensional correlation experiments (e.g., 1H-13C HETCOR) can reveal through-space proximities between different parts of the molecule or between the material and an absorbed species. nih.gov

Investigating Dynamics: ssNMR can probe molecular motions over a wide range of timescales, providing information on the rigidity or flexibility of different parts of the structure.

This technique is particularly valuable for characterizing functionalized polymeric or composite systems where the this compound unit is integrated into a larger, more complex architecture. nih.govmdpi.com

Electrochemical Characterization of Redox Properties

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox behavior of electroactive species. By applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current, a voltammogram is obtained. This plot of current versus potential provides critical information about the oxidation and reduction potentials of the molecule.

In a typical CV experiment, the potential is swept in one direction (e.g., to more positive potentials to induce oxidation) and then reversed. The potential at which the oxidation peak current occurs is the oxidation potential (Eox), and similarly, the potential at the reduction peak is the reduction potential (Ered). These values are crucial for determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which are key parameters for designing efficient electronic devices.

Table 1: Illustrative Cyclic Voltammetry Data for a Related Aromatic Compound Note: The following data is for (7,12-diphenyl)benzo[k]fluoranthene, a related polycyclic aromatic hydrocarbon, and is provided for illustrative purposes. utexas.edu

| Compound | Oxidation Potential (Eox vs SCE) | Reduction Potential (Ered vs SCE) |

| (7,12-diphenyl)benzo[k]fluoranthene | +1.34 V, +1.49 V | -1.75 V |

This data illustrates how multiple oxidation and reduction events can be observed for complex aromatic molecules.

Spectroelectrochemistry for Electronic State Changes

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the spectral changes that a molecule undergoes upon oxidation or reduction. This technique provides detailed information about the electronic structure of the neutral, radical ion, and dication/dianion states of a molecule.

In a spectroelectrochemical experiment, the UV-Vis absorption spectrum of the compound is recorded as a controlled potential is applied. The changes in the absorption bands, such as the appearance of new bands or the disappearance of existing ones, are correlated with the specific redox state of the molecule. This allows for the direct observation of the electronic transitions in the charged species, providing a deeper understanding of the material's electronic properties.

For materials based on this compound, spectroelectrochemistry would be invaluable for characterizing the stability and electronic nature of their charged states, which is critical for their performance in electronic devices. Studies on other complex organic molecules have shown that this technique can reveal the formation of radical cations and dications upon oxidation, often accompanied by the appearance of new, long-wavelength absorption bands characteristic of these charged species.

Microscopic and Morphological Analysis of Thin Films and Self-Assembled Structures

The performance of organic electronic devices is not only dependent on the intrinsic electronic properties of the materials but also heavily influenced by the morphology of the thin films or self-assembled structures. The arrangement of molecules in the solid state affects charge transport, exciton (B1674681) diffusion, and light outcoupling. Therefore, detailed morphological analysis is crucial.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface with nanoscale resolution. It operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever due to the forces between the tip and the sample is measured and used to create a topographical map.

For thin films of this compound-derived materials, AFM can be used to characterize key morphological features such as:

Surface Roughness: Quantifying the root-mean-square (RMS) roughness of the film, which is important for creating smooth interfaces in multilayer devices.

Grain Size and Shape: Visualizing the individual grains or domains within the film, which can impact charge transport pathways.

Phase Segregation: In blended films, AFM can be used to identify and map the distribution of different components.

High-resolution AFM can even resolve the packing of individual molecules on a surface, providing unprecedented insight into the self-assembly behavior of the material. nih.gov

Table 2: Illustrative AFM Data for an Organic Thin Film Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from AFM analysis of an organic thin film.

| Parameter | Value |

| Scan Size | 5 µm x 5 µm |

| RMS Roughness | 1.2 nm |

| Average Grain Size | 150 nm |

| Peak-to-Valley Height | 8.5 nm |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for visualizing the morphology and nanostructure of materials at very high magnifications.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin sample. unison.mx This allows for the visualization of the internal structure of the material, including crystalline domains, grain boundaries, and the arrangement of nanoparticles. For materials derived from this compound, TEM could be used to study the degree of crystallinity within a thin film or to visualize the intricate structures formed through self-assembly.

Together, AFM, SEM, and TEM provide a comprehensive picture of the solid-state morphology of this compound-based materials across different length scales, which is essential for correlating their structure with their functional properties in various applications.

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Next-Generation Dibenzofuran-Based Functional Materials

The rational design and synthesis of new functional materials based on the dibenzofuran (B1670420) scaffold, including derivatives of 3-(4-Bromophenyl)dibenzofuran, is a burgeoning area of research. The core strategy involves the targeted modification of the dibenzofuran structure to fine-tune its electronic and photophysical properties for specific applications, particularly in the realm of organic electronics.

A significant focus is on the development of host materials for phosphorescent organic light-emitting diodes (PhOLEDs). rsc.orgnih.gov By strategically substituting different positions on the dibenzofuran core, researchers can manipulate the triplet energy levels and charge transport characteristics of the resulting materials. nih.govrsc.org For instance, studies on regioisomers of dibenzofuran-based bipolar host materials have shown that the substitution position significantly impacts device performance in yellow PhOLEDs. rsc.orgresearchgate.net The introduction of fluorine or bromine atoms at specific sites on the dibenzofuran ring has been explored to enhance the properties of host materials for phosphorescent OLEDs. nih.gov

Furthermore, the development of materials for thermally activated delayed fluorescence (TADF) is a promising avenue. rsc.org Dibenzofuran derivatives are being incorporated into boron-nitrogen multiple resonance emitters to create high-performance blue TADF materials with narrow emission spectra. rsc.org The design of these materials often involves combining the dibenzofuran unit with other functional moieties, such as carbazolylcarbazole or cyano-substituted fluorene, to achieve bipolar charge transport and high quantum efficiencies. rsc.orgnih.govresearchgate.net

The synthesis of these advanced materials often relies on classic cross-coupling reactions, allowing for the modular assembly of different molecular components. rsc.org The bromine atom in this compound serves as a versatile handle for such late-stage functionalization, enabling the creation of a diverse library of derivatives with tailored properties.

Integration into Hybrid Organic-Inorganic Material Systems

The integration of dibenzofuran derivatives like this compound into hybrid organic-inorganic material systems presents a compelling opportunity to create multifunctional materials with enhanced properties. These hybrid systems combine the desirable characteristics of both organic components (e.g., processability, tunability) and inorganic components (e.g., stability, conductivity).

According to the International Union of Pure and Applied Chemistry (IUPAC), a hybrid material consists of an intimate mixture of inorganic and organic components, often interpenetrating at a scale of less than 1 micrometer. nih.gov These systems are broadly classified into two categories based on the nature of the interaction between the organic and inorganic phases: Class I hybrids exhibit weak interactions like van der Waals forces or hydrogen bonds, while Class II hybrids feature strong covalent or ionic bonds. nih.gov

One promising area of exploration is the development of organic-inorganic hybrid polymers for applications such as the removal of heavy metal ions from solutions. nih.gov While specific research on this compound in this context is not yet prevalent, the principles of incorporating organic molecules into inorganic matrices are well-established. For instance, organic groups can be covalently integrated into an inorganic network using silsesquioxanes or by functionalizing pre-formed nanoparticles. nih.gov

The unique electronic properties of dibenzofuran derivatives could be harnessed in hybrid materials for applications in sensors, catalysis, and optoelectronics. For example, the incorporation of these molecules into metal-organic frameworks (MOFs) could lead to materials with tailored porosity and functionality for gas storage or separation. rsc.org The rational design of such stable and functional MOFs is an active area of research. rsc.org Another potential application lies in the creation of nanocomposites where dibenzofuran-based molecules are dispersed as fillers within a polymer matrix to enhance its physical properties. nih.gov

Exploration of Novel Catalytic Applications and Cascade Reactions

The unique structural and electronic properties of this compound and its derivatives make them intriguing candidates for novel catalytic applications and for participation in complex cascade reactions. The presence of the dibenzofuran core and the reactive bromo-phenyl group opens up possibilities for these molecules to act as catalysts, ligands, or key intermediates in sophisticated synthetic transformations.

Recent advancements have highlighted the utility of cascade reactions for the efficient synthesis of complex molecules, including indole-fused benzodiazepines, in a single step. chemistryviews.org These reactions often involve multiple bond-forming events in a sequential manner, offering a more environmentally friendly and atom-economical approach to chemical synthesis. chemistryviews.org The development of new cascade reactions is a dynamic field, with photocatalysis emerging as a powerful tool. chemistryviews.org

While direct catalytic applications of this compound are still an emerging area, the broader class of dibenzofuran compounds has been utilized in various synthetic strategies. For instance, palladium catalysis is employed for the intramolecular cyclization of diaryl ethers to form dibenzofurans. organic-chemistry.org Furthermore, cascade reactions involving propargylic amines and imidazolium (B1220033) methylides have been developed for the modular assembly of diverse dibenzofuran structures. nih.gov The tolerance of these reactions to functional groups like bromine offers the potential for late-stage modification of the resulting dibenzofuran products through cross-coupling technologies. nih.gov

The bromo-substituent on the phenyl ring of this compound makes it an ideal substrate for cross-coupling reactions, allowing for its incorporation into larger, more complex molecular architectures that could possess catalytic activity. Additionally, the dibenzofuran moiety itself can influence the electronic environment of a catalytic center, potentially leading to novel reactivity and selectivity. Future research will likely focus on designing and synthesizing dibenzofuran-based ligands for transition metal catalysis and exploring the participation of these compounds in new multicomponent and cascade reactions.

Development of High-Throughput Screening Methodologies for Material Discovery

The discovery and optimization of new materials, including derivatives of this compound, can be significantly accelerated through the development and implementation of high-throughput screening (HTS) methodologies. numberanalytics.com HTS allows for the rapid testing of large libraries of compounds for specific properties, dramatically reducing the time and resources required for materials discovery compared to traditional, one-at-a-time synthesis and testing approaches. numberanalytics.comvsparticle.com

HTS techniques are particularly valuable in fields like biomedical materials and catalysis. numberanalytics.comnih.gov By employing microarray technologies, thousands of materials can be screened in parallel to identify candidates with optimal performance for a given application. nih.gov This approach is not only cost-effective but also generates large datasets that can be used to train machine learning algorithms, further accelerating the discovery process through predictive modeling. vsparticle.com

For the discovery of novel dibenzofuran-based functional materials, HTS could be employed to screen for properties such as luminescence, charge mobility, and thermal stability. researchgate.net For example, libraries of dibenzofuran derivatives could be synthesized and deposited onto a substrate to create a microarray. This array could then be rapidly analyzed to identify "hits" with desirable optoelectronic properties for applications in OLEDs or other electronic devices. researchgate.net

The integration of HTS with automated synthesis platforms can create a closed-loop system for materials discovery, where new compounds are designed, synthesized, and tested in a continuous and iterative cycle. vsparticle.com This "self-driving lab" approach, guided by artificial intelligence, can efficiently explore vast chemical spaces to identify promising new materials. vsparticle.com The development of such high-throughput workflows will be crucial for unlocking the full potential of the dibenzofuran scaffold and its derivatives in a timely and efficient manner.

Addressing Scalability and Industrial Relevance of Advanced Synthetic Routes